Sodium taurohyodeoxycholate

Descripción general

Descripción

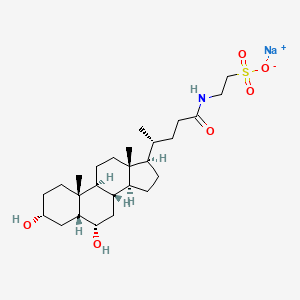

Sodium taurohyodeoxycholate: is a taurine-amidated bile salt with the molecular formula C26H44NO6SNa . It is commonly used as an anionic detergent in various scientific applications. This compound is known for its ability to interact with biological membranes, making it valuable in biochemical and medical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium taurohyodeoxycholate is synthesized through the amidation of hyodeoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of hyodeoxycholic acid, followed by its reaction with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to prevent the degradation of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of hyodeoxycholic acid from animal bile, followed by its chemical modification to introduce the taurine moiety. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Stability and Decomposition

STHDC demonstrates high stability under standard conditions. Its resistance to enzymatic and environmental degradation is notable:

-

Thermal Stability : No decomposition occurs at room temperature, but prolonged heating above 300°C may release carbon, nitrogen, and sulfur oxides .

-

Microbial Resistance : Unlike other bile acids, STHDC remains stable against intestinal microbiota metabolism, preventing deconjugation in the gut .

| Property | STHDC Behavior | Reference |

|---|---|---|

| Thermal decomposition products | CO, NOₓ, SOₓ | |

| Enzymatic degradation | Resistant to bacterial hydrolases |

Biochemical Interactions in Bile Acid Transport

STHDC competitively inhibits the human sodium taurocholate co-transporting polypeptide (NTCP), a key hepatic transporter. Comparative inhibition studies reveal its binding affinity:

| Bile Acid | Inhibition Constant (Kᵢ, μM) |

|---|---|

| Taurohyodeoxycholate | 7.07 ± 0.45 |

| Taurocholate | 30.2 ± 3.0 |

| Glycohyodeoxycholate | Not measured |

Mechanism : The 3α,6α-dihydroxy configuration enhances NTCP binding efficiency, reducing taurocholate uptake by 50% at 7 μM .

Choleretic Activity and Bile Flow Modulation

STHDC induces hypercholeresis (increased bile flow) through ductal secretion, distinct from classical bile acid-dependent flow:

-

Bile Flow Output :

| Parameter | STHDC Effect | Taurocholate Effect |

|---|---|---|

| Bile flow (μL/μmol) | 13.8 | 10.9 |

| Bicarbonate secretion | No significant change | Increased by 35% |

Micellar Behavior and Lipid Interactions

STHDC’s critical micellar concentration (CMC) and lipid recruitment differ from related bile acids:

-

Phospholipid Secretion : Promotes 40% higher biliary lecithin output than taurocholate in rats .

-

Micelle Formation : Hydrophilic-lipophilic balance (HLB = 1.2) facilitates mixed micelle assembly with cholesterol .

| Bile Acid | CMC (mM) | Lecithin Secretion (nmol/min) |

|---|---|---|

| STHDC | 4.5 | 18.3 ± 2.1 |

| Tauroursodeoxycholate | 6.8 | 12.1 ± 1.8 |

Reactivity in Organic Media

While direct synthetic reactions for STHDC are sparingly documented, its sodium ion facilitates solubility in polar solvents (e.g., water, methanol). Key reactivity notes:

-

Conjugation Stability : The amide bond between taurine and hyodeoxycholic acid resists hydrolysis at physiological pH .

-

Redox Inertness : Lacks reducible functional groups, unlike unconjugated bile acids susceptible to hepatic oxidation9.

Pharmacological Interactions

STHDC modulates inflammatory pathways:

Aplicaciones Científicas De Investigación

Cholagogue and Choleretic Effects

THDCA has been studied for its role as a cholagogue, promoting bile secretion, and as a choleretic agent, increasing the volume of bile produced. This function is beneficial for understanding lipid metabolism and the digestive process . Additionally, it has shown potential in modulating inflammatory responses in models of ulcerative colitis by limiting myeloperoxidase activity and reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

Impact on Ion Channels

In cellular studies, THDCA has been found to stimulate chloride ion secretion through calcium-activated chloride channels and CFTR in bronchial epithelial cells. This action suggests potential applications in respiratory diseases where ion transport is disrupted .

Toxicological Studies

Cytotoxicity Assessments

THDCA has been utilized in toxicological research to evaluate its effects on cell proliferation and cytotoxicity. Studies have demonstrated that varying concentrations of THDCA can influence regenerative cell proliferation in vitro, providing insights into its safety profile and potential therapeutic windows .

Metabolic Studies

Role in Bile Acid Transport

Research focusing on sodium taurocholate co-transporting polypeptide (NTCP) highlights THDCA's involvement in bile acid transport mechanisms. NTCP plays a crucial role in maintaining bile acid homeostasis, making THDCA a candidate for exploring liver diseases and metabolic disorders . Understanding how THDCA interacts with NTCP could lead to novel therapeutic strategies for conditions like cholestasis.

Case Studies

Several case studies illustrate the diverse applications of this compound:

-

Case Study 1: Enhanced Drug Delivery

In a study involving the nasal delivery of insulin, THDCA was combined with microcrystalline cellulose to improve drug absorption significantly, showcasing its utility in non-invasive drug delivery systems. -

Case Study 2: Inflammatory Disease Models

In preclinical models of ulcerative colitis, THDCA administration resulted in reduced colonic damage and inflammation markers, suggesting therapeutic potential in managing inflammatory bowel diseases.

Mecanismo De Acción

The mechanism of action of sodium taurohyodeoxycholate involves its interaction with biological membranes. It acts as a surfactant, disrupting the lipid bilayer and increasing membrane permeability. This property is utilized in the solubilization of membrane proteins and in drug delivery systems. The compound also activates specific signaling pathways, such as the TGR5 and S1PR2 pathways, which are involved in various physiological processes .

Comparación Con Compuestos Similares

- Sodium taurodeoxycholate

- Sodium taurocholate

- Sodium tauroursodeoxycholate

- Sodium taurochenodeoxycholate

Comparison: Sodium taurohyodeoxycholate is unique due to its specific structure, which includes a taurine moiety and a hyodeoxycholic acid backbone. This structure imparts distinct properties, such as its ability to activate specific signaling pathways and its effectiveness as a detergent. Compared to other similar compounds, this compound has a higher affinity for certain membrane proteins and exhibits unique biological activities .

Actividad Biológica

Sodium taurohyodeoxycholate (THDCA) is a taurine-conjugated bile acid derived from hyodeoxycholic acid. It has garnered attention for its diverse biological activities, particularly in liver function, gallstone dissolution, and its role as a signaling molecule. This article delves into the biological activity of THDCA, presenting detailed research findings, data tables, and case studies.

- Molecular Formula : C₁₈H₃₃N₃O₆S

- Molecular Weight : 421.54 g/mol

- CAS Number : 38411-85-7

1. Choleretic Effects

THDCA has been shown to enhance bile flow and biliary lipid secretion. In a study involving bile salt-depleted rats, THDCA induced a greater secretion of biliary lecithin compared to other bile salts, indicating its potential for promoting biliary lipid output (SRmax values were significantly higher for THDCA) .

| Bile Salt Type | SRmax (nmol/min/100 g) | Bile Flow (nl/nmol) |

|---|---|---|

| Taurohyodeoxycholic Acid | 1080 | 13.8 |

| Tauroursodeoxycholic Acid | 3240 | 6.4 |

| Taurocholic Acid | 960 | 10.9 |

2. Gallstone Dissolution

Research indicates that THDCA can reduce the size and weight of human gallstones in vitro. This property is particularly useful in treating cholesterol gallstones, where THDCA may facilitate the solubilization of cholesterol .

3. Anti-inflammatory Properties

THDCA has demonstrated anti-inflammatory effects in models of colitis. It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in inflammatory bowel diseases .

Case Study 1: Choleretic Activity

In a controlled experiment, THDCA was administered to rats to assess its impact on bile acid metabolism. Results indicated that THDCA significantly increased bile flow and lecithin secretion, highlighting its effectiveness as a choleretic agent .

Case Study 2: Gallstone Management

A study evaluated the effects of THDCA on gallstone size in vitro. The results showed a marked decrease in both size and weight of cholesterol gallstones after treatment with THDCA, suggesting its potential use in clinical settings for gallstone dissolution .

Regulatory Effects on Ion Channels

Recent studies have identified that THDCA regulates the epithelial sodium channel (ENaC) in both the distal nephron and distal colon. This regulation is crucial for maintaining fluid balance and electrolyte homeostasis within the body . The binding of THDCA to specific subunits of ENaC suggests a direct mechanism through which it influences sodium absorption and potentially impacts blood pressure regulation.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Choleretic Effects | Enhances bile flow and lipid secretion |

| Gallstone Dissolution | Reduces size and weight of cholesterol gallstones |

| Anti-inflammatory Effects | Lowers levels of pro-inflammatory cytokines |

| Ion Channel Regulation | Modulates ENaC activity |

Propiedades

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXUJQHLHHTRC-WMWRQJSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-85-7 | |

| Record name | Sodium taurohyodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM TAUROHYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.